4-Aminoantipyrine-D3 4-Aminoantipyrine-D3 4-Aminoantipyrine-D3 is a labelled impurity of antipyrine. Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug and an antipyretic.
Brand Name: Vulcanchem
CAS No.: 68229-55-0
VCID: VC0196531
InChI:
SMILES:
Molecular Formula: C11H10D3N3O
Molecular Weight: 206.26

4-Aminoantipyrine-D3

CAS No.: 68229-55-0

Cat. No.: VC0196531

Molecular Formula: C11H10D3N3O

Molecular Weight: 206.26

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

4-Aminoantipyrine-D3 - 68229-55-0

CAS No. 68229-55-0
Molecular Formula C11H10D3N3O
Molecular Weight 206.26

Chemical Identity and Structure

4-Aminoantipyrine-D3 (AA-D3) is a pyrazolone derivative featuring selective deuteration at the methyl group. The compound's key chemical identifiers are presented in Table 1.

Table 1: Chemical Identity of 4-Aminoantipyrine-D3

ParameterValue
CAS Number68229-55-0
Molecular FormulaC₁₁H₁₀D₃N₃O
Molecular Weight206.26 g/mol
Chemical Name4-Amino-1-methyl-5-methyl-D₃-2-phenyl-1,2-dihydro-pyrazol-3-one
Synonyms[²H₃]-4-Aminoantipyrine; 4-amino-1-methyl-2-phenyl-5-trideuteriomethyl-1,2-dihydro-pyrazol-3-one

The compound features a pyrazolone ring structure with an amino group at the C-4 position and deuterium substitution at the methyl group in position 5. The presence of three deuterium atoms in place of hydrogens in the methyl group gives the compound its distinctive properties for analytical applications .

Physical and Chemical Properties

4-Aminoantipyrine-D3 exhibits specific physical and chemical properties that make it valuable as an analytical standard. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 4-Aminoantipyrine-D3

PropertyDescription
Physical FormSolid
Storage TemperatureRoom temperature (20°C)
Hazard ClassificationWarning (GHS07)
Hazard StatementH302 (Harmful if swallowed)
Safety PrecautionP280 (Wear protective gloves)
Water Hazard ClassWHC 3

Synthesis and Production Methods

The synthesis of 4-Aminoantipyrine-D3 typically involves the deuteration of 4-Aminoantipyrine. The production process requires specialized techniques to ensure precise deuterium labeling at the target position. The key steps in this synthesis include:

  • Preparation of the parent compound 4-Aminoantipyrine

  • Selective deuteration of the methyl group using deuterium exchange reactions

  • Purification procedures to ensure isotopic purity

The parent compound 4-Aminoantipyrine is typically synthesized through the nitrosation of antipyrine by sodium nitrite, followed by reduction with ammonium bisulfite and ammonium sulfite, hydrolysis by sulfuric acid, and neutralization with liquid ammonia . For the deuterated version, specialized deuterium sources are employed under controlled conditions to achieve the desired labeling pattern .

Analytical Applications

The primary value of 4-Aminoantipyrine-D3 lies in its applications as an analytical standard in various scientific disciplines. The compound's deuterium labeling provides distinct advantages in analytical techniques.

Mass Spectrometry Applications

In mass spectrometry, 4-Aminoantipyrine-D3 serves as an internal standard for the quantification of 4-Aminoantipyrine and related compounds. The mass difference of 3 units allows for clear distinction between the deuterated and non-deuterated forms, facilitating accurate quantification in complex biological matrices.

Metabolic Studies

The compound is particularly valuable in drug metabolism studies, especially for pharmaceuticals related to antipyrine derivatives. The deuterium labeling enables researchers to trace metabolic pathways with precision, as the labeled compound can be distinguished from endogenous metabolites.

Reference Material in Pharmaceutical Analysis

Pharmacological Relevance

While 4-Aminoantipyrine-D3 itself is primarily an analytical tool rather than a therapeutic agent, understanding its pharmacological context is important for its applications.

Relationship to Non-Steroidal Anti-Inflammatory Drugs

The non-deuterated parent compound, 4-Aminoantipyrine, is a metabolite of aminopyrine and metamizole, both of which have analgesic, anti-inflammatory, and antipyretic properties. These compounds act through inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Metabolic Significance

4-Aminoantipyrine-D3 is particularly important in research involving the metabolism of pyrazolone derivatives. The deuterium labeling allows researchers to follow the metabolic fate of these compounds in biological systems, providing insights into their pharmacokinetics and mechanisms of action.

Comparison with Related Compounds

Understanding the relationship between 4-Aminoantipyrine-D3 and related compounds provides valuable context for its applications.

Table 3: Comparison of 4-Aminoantipyrine-D3 with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
4-Aminoantipyrine-D368229-55-0C₁₁H₁₀D₃N₃O206.26 g/molContains three deuterium atoms
4-Aminoantipyrine83-07-8C₁₁H₁₃N₃O203.24 g/molNon-deuterated parent compound
4-Formylaminoantipyrine-D3Not specifiedC₁₂H₁₀D₃N₃O₂~234.27 g/molFormyl derivative of 4-Aminoantipyrine-D3

The difference in mass between 4-Aminoantipyrine-D3 and its non-deuterated counterpart allows for their distinction in analytical techniques, particularly mass spectrometry .

ParameterSpecification
Purity≥98% (typically)
GradeAnalytical Standard
PackagingGlass bottle (typically 1-10 mg)
DocumentationCertificate of Analysis (CoA) with expiry date and lot-specific analytical results
Quality SystemProduced according to ISO 9001 standards

The compound is typically supplied with comprehensive documentation including certificates of analysis and safety data sheets to ensure compliance with laboratory quality standards .

Research Applications and Future Perspectives

Current research involving 4-Aminoantipyrine-D3 focuses on several key areas:

Analytical Method Development

The compound plays a vital role in the development and validation of analytical methods for detecting and quantifying pyrazolone derivatives and their metabolites in biological samples. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.

Metabolic Pathway Elucidation

Researchers utilize 4-Aminoantipyrine-D3 to investigate the metabolic pathways of pyrazolone-based drugs, providing insights into their mechanisms of action, potential drug interactions, and toxicity profiles.

Future Research Directions

Potential future applications include:

  • Development of improved analytical methods with higher sensitivity and specificity

  • Investigation of novel pyrazolone derivatives with enhanced therapeutic properties

  • Application in metabolomics studies to understand the broader metabolic impact of pyrazolone drugs

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